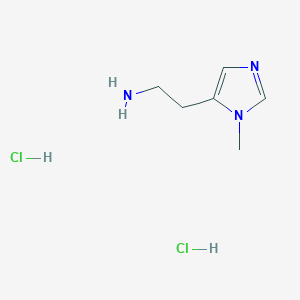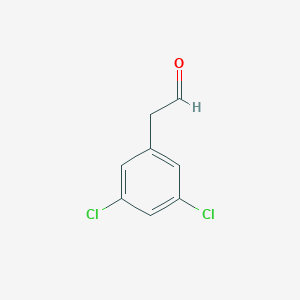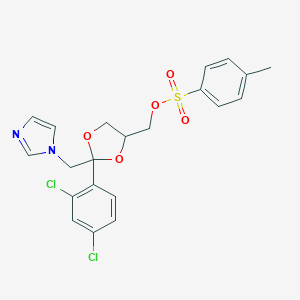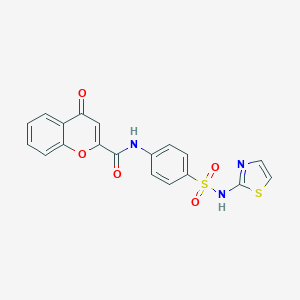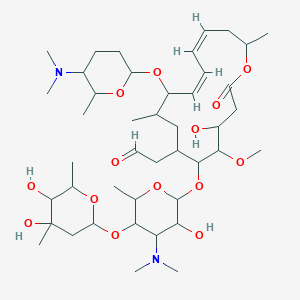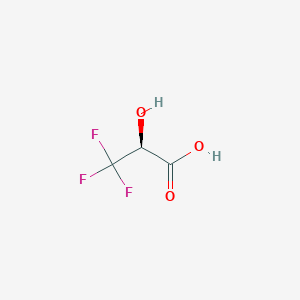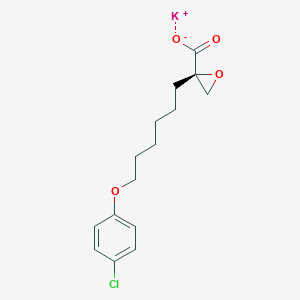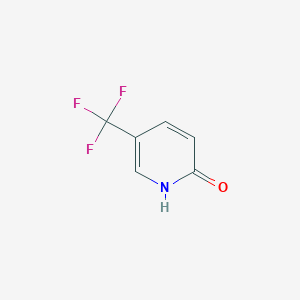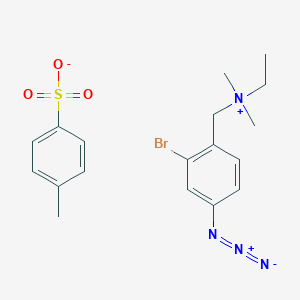
4-Azidobretylium tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidobretylium tosylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a highly reactive alkylating agent that can be used for various applications, including chemical biology, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Azidobretylium tosylate is based on its highly reactive azide group. The azide group can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. The nitrene intermediate can then react with various functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. This property makes 4-Azidobretylium tosylate an ideal reagent for crosslinking and labeling experiments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Azidobretylium tosylate are dependent on the specific application. In protein labeling experiments, 4-Azidobretylium tosylate can be used to selectively label specific amino acid residues, such as cysteine or lysine, without affecting the protein function. In crosslinking experiments, 4-Azidobretylium tosylate can be used to study protein-protein interactions or protein-DNA interactions. In medicinal chemistry, 4-Azidobretylium tosylate can be used as a precursor for the synthesis of various bioactive compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Azidobretylium tosylate in lab experiments include its high reactivity, selectivity, and versatility. It can be used for various applications, including protein labeling, crosslinking, and medicinal chemistry. However, the limitations of using 4-Azidobretylium tosylate include its sensitivity to light and moisture, which can lead to decomposition. It also requires careful handling due to its highly reactive nature.
Zukünftige Richtungen
There are several future directions for the use of 4-Azidobretylium tosylate in scientific research. One direction is to develop new photoaffinity probes based on 4-Azidobretylium tosylate for the study of protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Another direction is to explore the use of 4-Azidobretylium tosylate in the synthesis of new bioactive compounds for medicinal chemistry. Additionally, the development of new synthetic methods for 4-Azidobretylium tosylate could lead to higher yields and improved purity, making it more accessible for scientific research.
Conclusion:
In conclusion, 4-Azidobretylium tosylate is a highly reactive alkylating agent that has gained significant attention in scientific research due to its unique properties. Its use in chemical biology, biochemistry, and medicinal chemistry has led to significant advancements in these fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Azidobretylium tosylate have been discussed in this paper. Further research and development of this compound could lead to new discoveries and advancements in scientific research.
Synthesemethoden
The synthesis of 4-Azidobretylium tosylate involves the reaction of 4-bromo-1-butene with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction takes place in anhydrous DMF (dimethylformamide) at room temperature. The product is then purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase. The yield of the product is around 50%.
Wissenschaftliche Forschungsanwendungen
4-Azidobretylium tosylate has been widely used in scientific research as a versatile tool for chemical biology, biochemistry, and medicinal chemistry. It can be used as a photoaffinity probe to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. It can also be used as a crosslinking reagent to covalently link proteins or nucleic acids. In medicinal chemistry, 4-Azidobretylium tosylate can be used as a precursor for the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
105959-93-1 |
|---|---|
Produktname |
4-Azidobretylium tosylate |
Molekularformel |
C18H23BrN4O3S |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
(4-azido-2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16BrN4.C7H8O3S/c1-4-16(2,3)8-9-5-6-10(14-15-13)7-11(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
ODHLIFUZXVKFBM-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Andere CAS-Nummern |
105959-93-1 |
Synonyme |
4-azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium 4-methylbenzenesulfonate 4-azidobretylium tosylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




